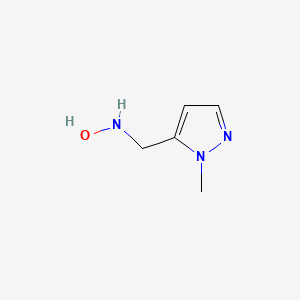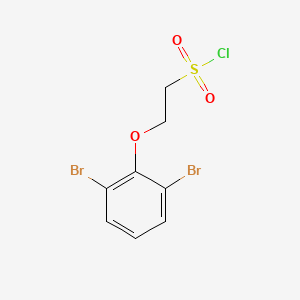![molecular formula C11H9N3O3 B15325102 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile is a compound that features a complex heterocyclic structure. This compound, owing to its intricate molecular framework, has potential applications in various fields including medicinal chemistry and materials science. It is noteworthy for its distinct functionality that bridges both organic and inorganic chemistry paradigms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrrolo[3,4-b]pyridine Core: Starting from pyridine derivatives, multiple cyclization and functional group modifications lead to the core structure.
Introduction of the Methoxymethyl and Dioxo Groups: Various protecting and deprotecting groups are used to selectively introduce these functional groups under controlled conditions.
Final Acetonitrile Addition: This is often achieved through nucleophilic substitution reactions with nitrile donors under anhydrous conditions.
Industrial Production Methods
Scaled-up production in industry leverages automated synthesis platforms. Here, solid-phase synthesis and high-throughput screening ensure efficient production. Industrial methods often incorporate microwave-assisted synthesis to reduce reaction times and improve yields.
化学反应分析
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions at the methoxymethyl and pyridine sites.
Substitution Reactions: Common reagents like alkyl halides and nucleophiles engage in substitution reactions, modifying the functional groups.
Condensation and Cyclization: These reactions are central in further modifying the heterocyclic ring system, influencing the compound's properties.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ under inert conditions.
Substitution: Reagents like NaCN, alkyl halides, or organometallic reagents.
Cyclization: Strong acids or bases to promote ring closure.
Major Products
Depending on the reaction pathway, products vary from simple hydroxylated derivatives to more complex polycyclic structures with varying functional groups.
科学研究应用
Chemistry
Used as a building block in synthesizing larger, more complex molecules. It serves as a key intermediate in organic synthesis.
Biology
Investigated for its potential biological activity, such as enzyme inhibition or receptor binding, useful in drug discovery.
Medicine
Explored for its possible roles in therapeutic agents targeting various diseases, especially in the design of novel pharmaceuticals.
Industry
Utilized in the creation of advanced materials, including polymers and ligands for catalysis.
作用机制
Molecular Targets and Pathways
This compound operates by interacting with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymatic activity by binding to active sites or allosteric sites.
Receptor Modulation: Potential to act on receptor pathways, altering cellular responses.
Pathways: Influences metabolic pathways by modulating key intermediates and enzymes involved.
相似化合物的比较
Similar Compounds
2-[3-(Methoxymethyl)-6-oxopyridin-5-yl]acetonitrile
5-Methoxy-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
2-Cyano-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
Uniqueness
Functional Group Diversity: The presence of both methoxymethyl and dioxo groups offers a unique reactivity profile.
Structural Complexity:
There you have it—an exploration of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile from its synthesis to its applications and unique qualities
属性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
2-[3-(methoxymethyl)-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl]acetonitrile |
InChI |
InChI=1S/C11H9N3O3/c1-17-6-7-4-8-9(13-5-7)11(16)14(3-2-12)10(8)15/h4-5H,3,6H2,1H3 |
InChI 键 |
PFSKDYFQYVJRJZ-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC2=C(C(=O)N(C2=O)CC#N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


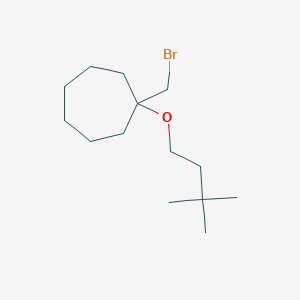
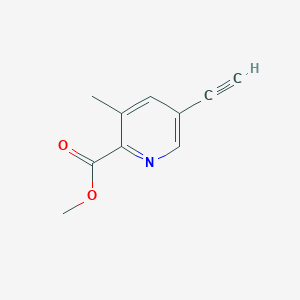

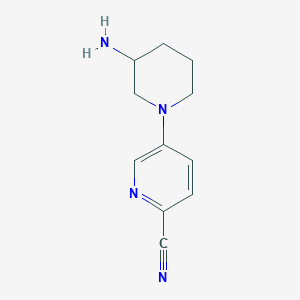
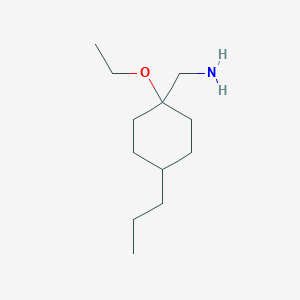
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
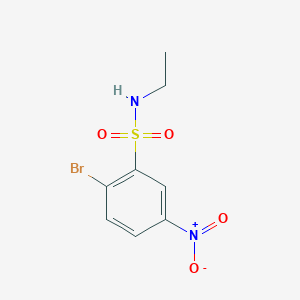
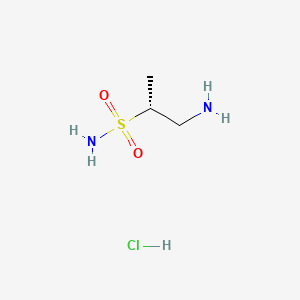
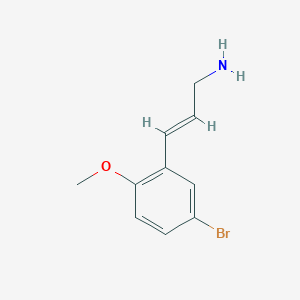
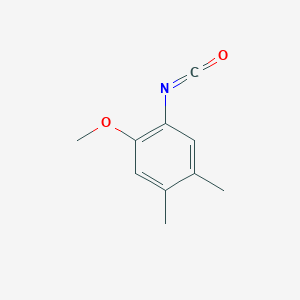
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
